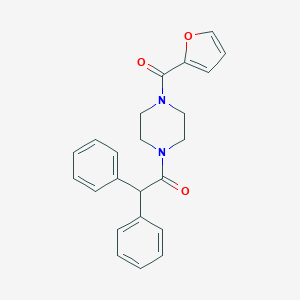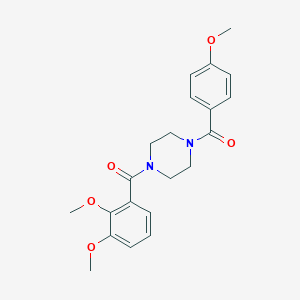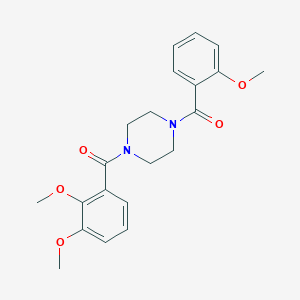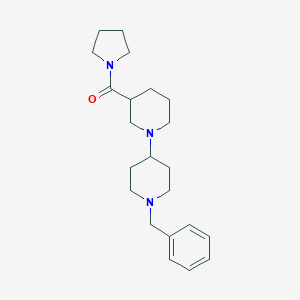
(1'-benzyl-1,4'-bipiperidin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidinylcarbonyl group, and a bipiperidine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with piperidine to form N-benzylpiperidine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like carboxylic acids or metal ions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine undergoes various chemical reactions, including reduction, oxidation, and substitution.
Common Reagents and Conditions
Reduction: The compound can be reduced using metal ion-catalyzed reactions in the presence of acetonitrile.
Oxidation: Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield hydroxylamine or azoxybenzene, while oxidation reactions may produce various oxidized derivatives .
科学研究应用
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .
相似化合物的比较
Similar Compounds
1-Benzyl-3,5-bis(1-pyrrolidinylcarbonyl)-1,4-dihydropyridine: This compound shares a similar structure but differs in the presence of additional pyrrolidinylcarbonyl groups.
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate: Another structurally related compound with a pyrrolidinecarboxylate group.
Uniqueness
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C22H33N3O |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H33N3O/c26-22(24-12-4-5-13-24)20-9-6-14-25(18-20)21-10-15-23(16-11-21)17-19-7-2-1-3-8-19/h1-3,7-8,20-21H,4-6,9-18H2 |
InChI 键 |
NXICJYYWFDHZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
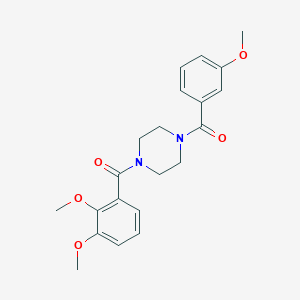
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
